molecular formula C23H25FN2O3 B2370481 (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1210681-69-8

(4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2370481
CAS No.: 1210681-69-8
M. Wt: 396.462
InChI Key: INZLZVYDWXXAQU-UHFFFAOYSA-N
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Description

This compound, also known as C23H25FN2O3, is an organic compound that has gained attention in recent years due to its potential applications in various fields of research and industry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a cyclopropyl group, and a methanone group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 396.462. It has a density of 1.2±0.1 g/cm^3, a boiling point of 530.9±50.0 °C at 760 mmHg, and a flash point of 274.9±30.1 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to (4-(4-Ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone have been studied for their antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized various amide derivatives, including those with piperazine structures, and found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Properties

Mallikarjuna, Padmashali, and Sandeep (2014) reported the synthesis of piperazin-1-yl methanone derivatives, exhibiting significant anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural and Surface Analysis

Prasad et al. (2018) conducted structural and surface analysis of a similar compound, highlighting its potential in drug design due to its stable molecular structure and intermolecular interactions (Prasad et al., 2018).

Selective Anti-HIV Activity

Ashok et al. (2015) synthesized β-carboline derivatives with piperazin-1-yl methanone, finding selective inhibition of the HIV-2 strain (Ashok et al., 2015).

Antimicrobial Activity of Thiazole Derivatives

Mhaske et al. (2014) explored the antimicrobial activity of thiazole and piperazine derivatives, which could be relevant for compounds similar to the one (Mhaske et al., 2014).

Antagonists of NPBWR1 (GPR7)

Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), using a structure that includes piperazin-1-yl methanone (Romero et al., 2012).

Antitubercular Activities

Bisht et al. (2010) synthesized compounds with a cyclopropyl methanone structure, showing significant antitubercular activity (Bisht et al., 2010).

Antimigraine Drug Synthesis

Narsaiah and Kumar (2010) carried out the synthesis of an antimigraine drug starting from a compound structurally similar to the queried compound (Narsaiah & Kumar, 2010).

Crystal Structure Analysis

Faizi, Ahmad, and Golenya (2016) analyzed the crystal structure of a piperazin-1-yl benzoic acid derivative, which is relevant for understanding the structural properties of similar compounds (Faizi, Ahmad, & Golenya, 2016).

Corrosion Inhibition

Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including piperazin-1-yl methanone derivatives (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Synthesis and Biological Activity

Nagaraj, Srinivas, and Rao (2018) synthesized novel piperazine derivatives and evaluated their antibacterial activity (Nagaraj, Srinivas, & Rao, 2018).

Properties

IUPAC Name

[4-(4-ethoxybenzoyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-2-29-19-9-5-17(6-10-19)22(27)25-11-13-26(14-12-25)23(28)21-15-20(21)16-3-7-18(24)8-4-16/h3-10,20-21H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZLZVYDWXXAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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